molecular formula C21H18BrN3S2 B459183 2-[(2-bromobenzyl)sulfanyl]-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile CAS No. 340817-87-0

2-[(2-bromobenzyl)sulfanyl]-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile

Cat. No.: B459183
CAS No.: 340817-87-0
M. Wt: 456.4g/mol
InChI Key: PBPLGCNVLCNTIA-UHFFFAOYSA-N
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Description

2-[(2-bromobenzyl)sulfanyl]-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a bromophenyl group, a thiophene ring, and a naphthyridine core, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-bromobenzyl)sulfanyl]-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. The choice of solvents, temperature control, and purification techniques are crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

2-[(2-bromobenzyl)sulfanyl]-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding alcohols or amines.

Scientific Research Applications

2-[(2-bromobenzyl)sulfanyl]-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-bromobenzyl)sulfanyl]-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-bromobenzyl)sulfanyl]-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile stands out due to its unique combination of functional groups and structural features. The presence of both a thiophene ring and a naphthyridine core provides distinct chemical properties and potential for diverse applications.

Properties

CAS No.

340817-87-0

Molecular Formula

C21H18BrN3S2

Molecular Weight

456.4g/mol

IUPAC Name

2-[(2-bromophenyl)methylsulfanyl]-6-methyl-4-thiophen-2-yl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile

InChI

InChI=1S/C21H18BrN3S2/c1-25-9-8-18-16(12-25)20(19-7-4-10-26-19)15(11-23)21(24-18)27-13-14-5-2-3-6-17(14)22/h2-7,10H,8-9,12-13H2,1H3

InChI Key

PBPLGCNVLCNTIA-UHFFFAOYSA-N

SMILES

CN1CCC2=C(C1)C(=C(C(=N2)SCC3=CC=CC=C3Br)C#N)C4=CC=CS4

Canonical SMILES

CN1CCC2=C(C1)C(=C(C(=N2)SCC3=CC=CC=C3Br)C#N)C4=CC=CS4

Origin of Product

United States

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